

comparing the metabolic impact of Iristectorin A to known metabolic inhibitors

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Compound of Interest

Compound Name: Iristectorin A

Cat. No.: B1631419

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Iristectorin A vs. Established Metabolic Inhibitors: A Comparative Analysis

A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic impact of the isoflavone **Iristectorin A** in contrast to well-characterized inhibitors of glycolysis and oxidative phosphorylation. This guide provides a comparative overview of their mechanisms, supported by experimental data and detailed protocols, to aid in the design and interpretation of metabolic studies.

While specific experimental data on the direct metabolic impact of **Iristectorin A** is not yet available, this guide draws upon the known metabolic effects of structurally similar isoflavones, such as tectorigenin and genistein, to provide a potential framework for its action. This information is juxtaposed with the well-documented effects of potent and specific inhibitors of key metabolic pathways.

Comparative Overview of Metabolic Impact

The following table summarizes the known and potential effects of **Iristectorin A** and established metabolic inhibitors on key cellular metabolic processes. The data for **Iristectorin A** is inferred from studies on related isoflavones and should be considered hypothetical pending direct experimental validation.

Compound	Target Pathway	Primary Mechanism of Action	Effect on Glycolysis (ECAR)	Effect on Oxidative Phosphorylation (OCR)
Iristectorin A (inferred)	Multiple Pathways	Potential modulation of AMPK and SIRT1 signaling	Likely modest or context-dependent effects	Potential for modulation; may enhance mitochondrial function
2-Deoxy-D-glucose (2-DG)	Glycolysis	Competitive inhibitor of Hexokinase	Strong Inhibition	Indirectly decreased due to substrate limitation
Rotenone	Oxidative Phosphorylation	Inhibitor of Mitochondrial Complex I	Compensatory Increase	Strong Inhibition
Oligomycin	Oxidative Phosphorylation	Inhibitor of ATP Synthase (Complex V)	Compensatory Increase	Strong Inhibition
FCCP	Oxidative Phosphorylation	Mitochondrial Uncoupler (protonophore)	Variable	Maximal Increase followed by collapse

Delving into the Mechanisms of Action

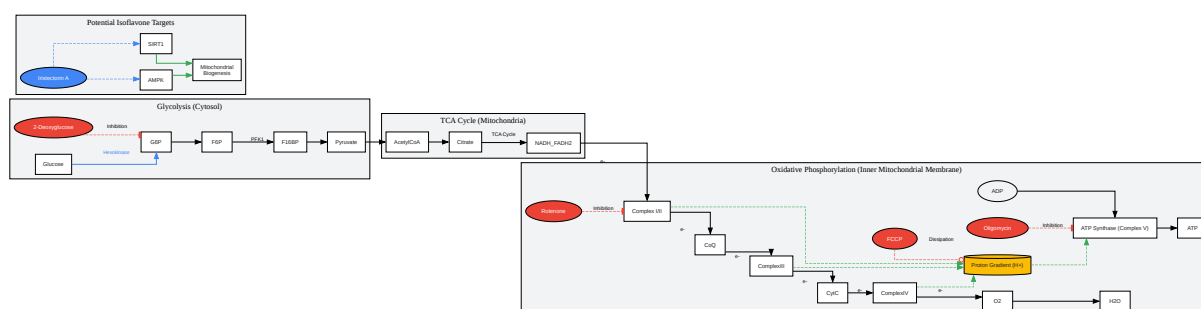
Iristectorin A and Related Isoflavones: **Iristectorin A** is an isoflavone, a class of compounds known to exert a range of biological effects, including influencing cellular metabolism. While direct studies on **Iristectorin A**'s metabolic targets are scarce, research on related isoflavones like genistein and daidzein suggests potential modulation of key metabolic signaling pathways. These pathways include the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways, which are central regulators of cellular energy homeostasis. Activation of these pathways can lead to enhanced mitochondrial biogenesis and function, as well as improved

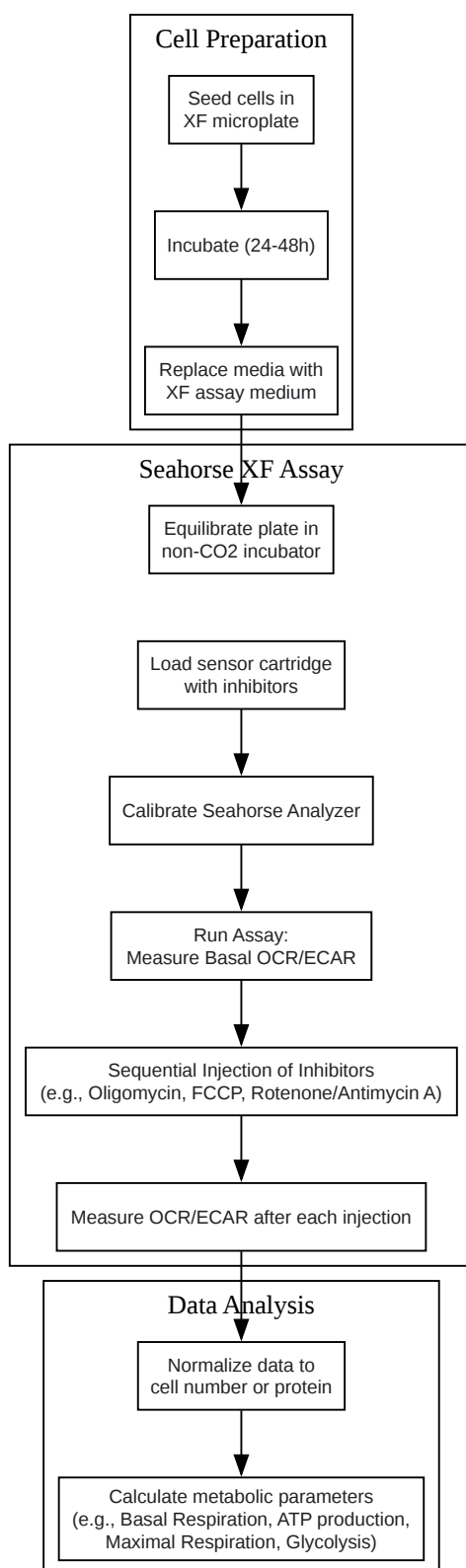
glucose and lipid metabolism. It is important to note that the effects of isoflavones are often context-dependent and may vary with cell type and metabolic state.

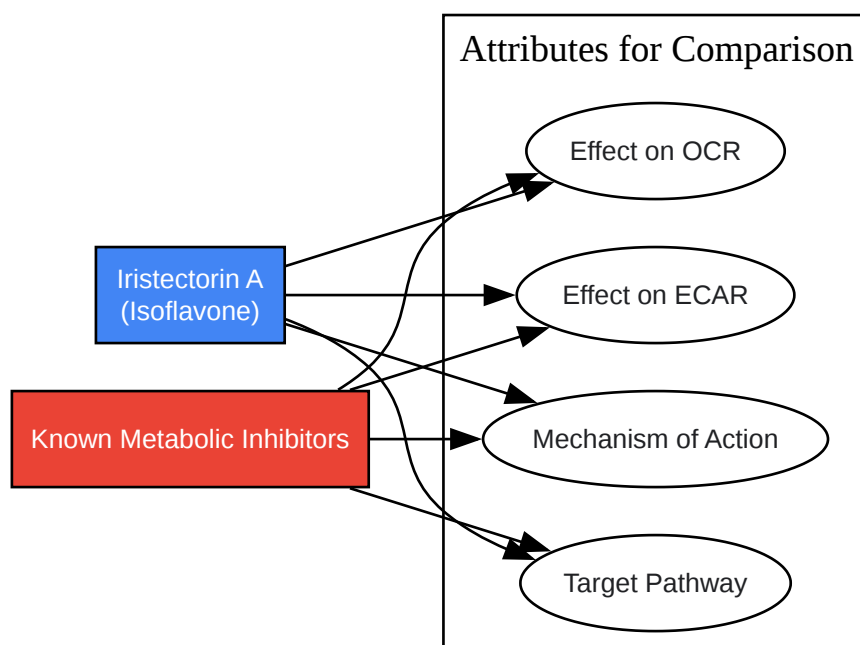
Known Metabolic Inhibitors:

- **2-Deoxy-D-glucose (2-DG):** A glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P). 2-DG6P cannot be further metabolized in the glycolytic pathway and acts as a competitive inhibitor of hexokinase, effectively shutting down glycolysis.
- **Rotenone:** A potent and specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By blocking the transfer of electrons from NADH to ubiquinone, rotenone halts oxidative phosphorylation and cellular respiration.
- **Oligomycin:** An inhibitor of the F_0 subunit of ATP synthase (Complex V). It blocks the proton channel, preventing the influx of protons into the mitochondrial matrix and thereby inhibiting the synthesis of ATP. This leads to a buildup of the proton gradient and a subsequent halt of the electron transport chain.
- **Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP):** A classical mitochondrial uncoupling agent. As a protonophore, it shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force. This uncouples electron transport from ATP synthesis, leading to a maximal oxygen consumption rate as the electron transport chain attempts to compensate for the dissipated proton gradient, without the production of ATP.

Visualizing the Pathways and Processes







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